8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
8-fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
ZQJXWOACSVGVLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCNC2=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or platinum. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the tetrahydroquinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group further contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Substituent Effects on Bioactivity and Stability
- Electron-Withdrawing vs. The 5-methoxy group (electron-donating) may increase electron density on the aromatic ring, influencing π-π stacking interactions in receptor binding. This contrasts with 5-hydroxy analogs (e.g., 2-methyl-5-hydroxy-THQ), where the polar hydroxyl group improves solubility but may reduce stability due to susceptibility to oxidation .
- Positional Isomerism: 5-Chloro-8-methoxy-THQ () demonstrates the impact of halogen-methoxy positional swapping.
Biological Activity
Overview
8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline family. Its structure features a fluorine atom at the 8-position and a methoxy group at the 5-position, which contribute to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Biological Activities
Research indicates that tetrahydroquinolines, including this compound, exhibit a variety of biological activities:
- Antimicrobial Properties : Compounds in this class have shown significant antibacterial and antifungal activities. For instance, derivatives of tetrahydroquinolines have been reported to possess potent activity against various bacterial pathogens .
- Anticancer Activity : Some tetrahydroquinoline derivatives are being explored for their anticancer properties. They have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents .
- Neurological Effects : Research suggests that certain derivatives may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory and Immunomodulatory Effects : Compounds similar to this compound have shown promise in modulating immune responses and reducing inflammation .
Synthetic Routes
Various synthetic methods have been developed for the preparation of this compound. These methods often involve multi-step reactions that incorporate fluorine and methoxy groups into the tetrahydroquinoline framework. The synthesis typically involves:
- Formation of the tetrahydroquinoline core.
- Introduction of the fluorine atom via electrophilic fluorination.
- Methylation to install the methoxy group .
Comparative Analysis with Related Compounds
The table below summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Fluoro-1,2,3,4-tetrahydroquinoline | Fluorine at position 8 | Lacks methoxy group; different biological profile |
| 5-Methoxy-1,2,3,4-tetrahydroquinoline | Methoxy at position 5 | No fluorine substitution; potential different reactivity |
| 8-Chloro-5-methoxy-1,2,3,4-tetrahydroquinoline | Chlorine instead of fluorine | Different halogen; potential variations in activity |
| 7-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 7 | Variation in substitution pattern affects properties |
This comparative analysis highlights how specific substitutions influence the biological activity of these compounds.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
- Cytotoxicity Assessment : In vitro studies showed that this compound induced apoptosis in various cancer cell lines through activation of caspase pathways .
- Neuroprotective Evaluation : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant defenses .
Q & A
Q. What are the recommended synthetic routes for 8-fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline?
The synthesis typically involves lithiation-based methods followed by fluorination and methoxy group introduction. For example, lithiation of a tetrahydroquinoline precursor at low temperatures (-78°C) using LDA (lithium diisopropylamide) enables regioselective fluorination. Subsequent methoxylation via nucleophilic substitution or catalytic coupling (e.g., Pd-mediated) can introduce the 5-methoxy group . Reaction yields vary (50–80%) depending on solvent purity and temperature control.
Q. How can structural characterization be performed to confirm the regiochemistry of fluorine and methoxy substituents?
Use a combination of:
- NMR : NMR to confirm fluorine presence (δ ~ -120 to -150 ppm for aromatic F) and / NMR to assign methoxy protons (~δ 3.8 ppm) and coupling patterns.
- X-ray crystallography : Resolve positional ambiguity of substituents, especially in cases of steric hindrance .
- HRMS : Validate molecular formula (e.g., CHFNO).
Q. What analytical methods ensure purity for biological testing?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA). Purity >95% is required for pharmacological studies.
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane = 1:3, R ~0.4–0.6) .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy groups influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine at C8 activates adjacent positions for nucleophilic attack but deactivates electrophilic substitution. The methoxy group at C5 donates electrons via resonance, stabilizing intermediates in Suzuki-Miyaura coupling. For example, Pd(PPh) catalyzes cross-coupling with aryl boronic acids at C7 (yield: 60–75%) due to directed ortho-metalation . Steric hindrance at C8 may require bulky ligands (e.g., XPhos) for efficient coupling.
Q. What strategies mitigate competing side reactions during fluorination?
- Low-temperature control (-78°C) minimizes radical pathways.
- Electrophilic fluorination reagents (e.g., Selectfluor®) reduce byproducts compared to DAST (diethylaminosulfur trifluoride), which can degrade the tetrahydroquinoline backbone .
- Protection/deprotection : Temporarily block the methoxy group with TMSCl to prevent fluorination at undesired positions.
Q. How can computational modeling predict bioactivity against neurological targets?
- Molecular docking : Simulate interactions with CNS receptors (e.g., serotonin 5-HT) using software like AutoDock Vina. Fluorine’s electronegativity enhances binding via halogen bonding (e.g., with Tyr334) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with in vitro IC values for lead optimization .
Data Contradiction Analysis
Q. Why do reported yields for fluorination vary across studies?
Discrepancies arise from:
- Reagent purity : Commercial Selectfluor® batches may contain moisture, reducing reactivity.
- Oxygen sensitivity : Tetrahydroquinoline intermediates oxidize to quinoline derivatives if not handled under inert atmosphere .
- Solvent choice : THF vs. DMF alters reaction kinetics (DMF increases polarity but may promote decomposition).
Q. How to resolve conflicting bioactivity data in antimicrobial assays?
- Strain specificity : Fluoro-methoxy derivatives show activity against Gram-positive (e.g., S. aureus) but not Gram-negative bacteria due to outer membrane permeability barriers.
- Metabolic stability : Differences in hepatic microsome assays (e.g., mouse vs. human) affect IC reproducibility .
Stability and Storage
Q. What storage conditions prevent degradation?
- Store at -20°C under argon in amber vials to prevent photodegradation of the methoxy group.
- Avoid aqueous buffers (pH >7), which hydrolyze the tetrahydroquinoline ring .
Biological Mechanism Exploration
Q. What in vitro models assess neuroprotective potential?
- SH-SY5Y neuronal cells : Measure inhibition of Aβ fibril aggregation (ThT assay) and ROS reduction (DCFH-DA probe). EC values <10 μM suggest therapeutic potential .
- Patch-clamp electrophysiology : Evaluate modulation of voltage-gated sodium channels (Nav1.7) linked to pain pathways .
Methodological Optimization
Q. How to scale up synthesis without compromising regioselectivity?
- Flow chemistry : Continuous lithiation-fluorination reduces batch variability.
- Microwave-assisted synthesis : Accelerates methoxylation (30 min vs. 12 hrs conventional heating) with 90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
